molecular formula C28H30N2O4 B3224490 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol CAS No. 1233011-01-2

2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol

Cat. No.: B3224490
CAS No.: 1233011-01-2
M. Wt: 458.5 g/mol
InChI Key: HANSHLZNFNPMBN-UHFFFAOYSA-N
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Description

2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol (CAS: 959246-66-3) is a synthetic organic compound with the molecular formula C28H32N2O3 and a molecular weight of 444.5653 g/mol . Its structure integrates three key moieties:

  • A piperidin-2-one ring substituted with a 4-N-Cbz-phenylamino group at the 4-position.
  • A 1-phenylpropanol backbone, which is a secondary alcohol with a phenyl group attached to the first carbon of a three-carbon chain.
  • A carbobenzyloxy (Cbz) protecting group, commonly used in peptide synthesis to shield amines during reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)-2-oxopiperidin-4-yl]-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-21(27(32)23-13-7-3-8-14-23)29-18-17-25(19-26(29)31)30(24-15-9-4-10-16-24)28(33)34-20-22-11-5-2-6-12-22/h2-16,21,25,27,32H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSHLZNFNPMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCC(CC2=O)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol typically involves multiple steps, starting with the formation of the piperidin-2-one core. One common approach is the cyclization of an appropriate amino acid derivative followed by the introduction of the phenylamino group. The Cbz (carbobenzyloxy) protecting group is often used to protect the amino functionality during the synthesis process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the phenylpropanol moiety to its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction of the piperidin-2-one core to a piperidine derivative.

  • Substitution: : Replacement of the phenylamino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Phenylpropanone, phenylpropionic acid.

  • Reduction: : Piperidine derivative.

  • Substitution: : Various substituted phenylamino derivatives.

Scientific Research Applications

2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with 1-Phenylpropanol (CAS: 93-54-9)

  • The molecular weight of the target compound is ~3.3× higher than 1-Phenylpropanol, reflecting its increased complexity.
  • Functional Implications: 1-Phenylpropanol is primarily used as a solvent or fragrance precursor due to its volatility and low molecular weight . In contrast, the target compound’s size and functional groups suggest utility in drug discovery, where the Cbz group enhances amine stability during synthesis .

Comparison with Piperidin-2-one Derivatives

  • Core Modifications: Piperidin-2-one derivatives often lack the Cbz-phenylamino substituent. For example, 4-aminopiperidin-2-one retains the lactam ring but lacks aromatic and protective groups.

Comparison with Cbz-Protected Amines

  • Role of Cbz Group: The Cbz group in the target compound parallels its use in peptide synthesis (e.g., Cbz-Lysine), where it prevents unwanted side reactions.

Biological Activity

2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and an N-carbobenzyloxy (N-Cbz) group, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H30N2O4, with a molecular weight of approximately 458.55 g/mol. The compound's structure allows for various interactions with biological targets, particularly in the modulation of immune responses.

PropertyValue
Molecular FormulaC28H30N2O4
Molecular Weight458.55 g/mol
CAS Number1233011-01-2

Research indicates that this compound may act as an inhibitor of the kynurenine pathway, which plays a crucial role in immune response modulation. Specifically, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. By inhibiting IDO, the compound may enhance immune responses, making it a candidate for therapeutic development against tumors and autoimmune diseases.

Immune Modulation

The inhibition of the kynurenine pathway by this compound suggests its role in enhancing immune responses. This is particularly relevant in cancer therapy, where modulation of the immune system can improve tumor recognition and elimination.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of specific cancer cell lines. The mechanism was linked to enhanced immune activity through IDO inhibition.
  • Neurodegenerative Disorders : Preliminary data suggest that the compound may also have implications for neurodegenerative diseases by modulating neuroinflammation through its effects on tryptophan metabolism.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
N-Carbobenzyloxy-L-TryptophanContains N-Cbz group; tryptophan derivativeImmune modulation
Indoleamine 2,3-Dioxygenase InhibitorsVarious structures targeting IDOCancer therapy
Piperidine DerivativesPiperidine ring; various substitutionsCNS activity

This table illustrates how this compound stands out due to its specific combination of structural features that confer distinct pharmacological properties not present in other similar compounds.

Q & A

Basic Question: What are the optimal synthetic routes for 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol, and how can reaction yields be improved?

Methodological Answer:
The synthesis of piperidine-derived compounds often involves multi-step protocols, including protection/deprotection strategies. For example, analogous syntheses (e.g., N-benzyl piperidine derivatives) use propionic anhydride under reflux conditions (12 h) followed by extraction with CHCl₃ and purification via oxalic acid precipitation . To improve yields:

  • Optimize reaction time and temperature (e.g., argon atmosphere for moisture-sensitive steps).
  • Use catalytic agents to enhance acylation efficiency.
  • Purify intermediates rigorously (e.g., column chromatography or recrystallization) to minimize side products. Yield discrepancies (e.g., 79.9% vs. lower yields in other methods) may arise from solvent purity or competing side reactions .

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR data (e.g., aromatic protons at δ 7.40–7.24, carbonyl signals at δ 173–174) .
  • Mass Spectrometry (MS) : Confirm molecular weight via GC/MS (e.g., molecular ion peak at m/z 380 for C₂₃H₂₈N₂O₃) .
  • HPLC : Use reverse-phase columns to assess purity (>95%) and detect impurities .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Methodological Answer:
Contradictions may arise from stereochemical variations, solvent effects, or impurities:

  • Stereochemistry : Use chiral HPLC or optical rotation measurements to confirm enantiomeric purity, as minor stereoisomers can alter spectral profiles .
  • Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents. For example, residual protic solvents may suppress certain peaks in ¹H NMR .
  • High-Resolution MS (HRMS) : Resolve ambiguous fragmentation patterns (e.g., m/z 231 or 216 in GC/MS) to distinguish between isobaric fragments .

Advanced Question: What strategies are recommended for analyzing the stereochemical configuration of the piperidine and propanol moieties?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous compounds with (1S,2S) configurations) .
  • NOESY NMR : Identify spatial proximity between protons (e.g., axial vs. equatorial substituents on the piperidine ring) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for possible stereoisomers .

Basic Question: What safety protocols are critical during synthesis and handling of this compound?

Methodological Answer:

  • Protective Equipment : Use gloves, goggles, and masks to avoid skin/eye contact, especially with reactive intermediates like anhydrides .
  • Waste Management : Neutralize acidic/basic residues (e.g., ammonia quenching) and dispose of halogenated solvents (e.g., CHCl₃) via certified waste handlers .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents (e.g., propionic anhydride) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the Cbz-protected phenylamino group or piperidinone ring to assess impact on bioactivity .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Biological Assays : Test cytotoxicity, anti-inflammatory, or antimicrobial activity in cell-based models, referencing protocols for marine-derived piperidine alkaloids .

Advanced Question: What methodologies validate the compound’s stability under different storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-Term Stability : Monitor purity over 6–12 months using accelerated stability protocols (ICH guidelines) and quantify hydrolysis/oxidation products .

Basic Question: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt Formation : Convert the free base to a hydrochloride or oxalate salt (e.g., oxalic acid precipitation in 2-propanol) to improve aqueous compatibility .

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

  • LC-MS/MS : Detect impurities at <0.1% levels using triple quadrupole systems with MRM (multiple reaction monitoring) .
  • Spectral Libraries : Compare impurity MS/MS spectra with databases (e.g., NIST) to identify structural analogs or byproducts .

Advanced Question: How can computational tools predict metabolic pathways or toxicity profiles for this compound?

Methodological Answer:

  • In Silico Metabolism : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups or aromatic amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol
Reactant of Route 2
Reactant of Route 2
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol

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